molecular formula C6H10O4S2 B089767 Glycol dimercaptoacetate CAS No. 123-81-9

Glycol dimercaptoacetate

Cat. No.: B089767
CAS No.: 123-81-9
M. Wt: 210.3 g/mol
InChI Key: PSYGHMBJXWRQFD-UHFFFAOYSA-N
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Description

Glycol dimercaptoacetate, also known as ethylene glycol bismercaptoacetate, is a chemical compound with the molecular formula C6H10O4S2. It is synthesized from ethylene glycol and mercaptoacetic acid. This compound is characterized by the presence of two thiol groups, which allow it to participate in various chemical reactions, including nucleophilic substitution and disulfide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycol dimercaptoacetate is typically synthesized through the esterification of ethylene glycol with thioglycolic acid. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then subjected to purification processes such as distillation and filtration to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Glycol dimercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Alkyl halides or epoxides under basic conditions.

Major Products Formed:

Scientific Research Applications

Glycol dimercaptoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glycol dimercaptoacetate involves its thiol groups, which can undergo nucleophilic attack on electrophilic centers. In the context of heavy metal chelation, the thiol groups bind to metal ions, forming stable complexes that are excreted from the body. This process involves the following steps:

Comparison with Similar Compounds

Glycol dimercaptoacetate can be compared with other similar compounds, such as:

    Dimercaprol: Another chelating agent used for heavy metal poisoning.

    Dithiothreitol: A reducing agent used in biochemistry for the reduction of disulfide bonds.

    Tris(2-carboxyethyl)phosphine: A reducing agent with similar applications in protein chemistry.

Uniqueness: this compound is unique due to its dual thiol groups, which provide it with enhanced reactivity and versatility in various chemical reactions. Its ability to form stable disulfide bonds and chelate heavy metals makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGHMBJXWRQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CS)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68865-56-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68865-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0044527
Record name Ethane-1,2-diyl bis(sulfanylacetate)
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Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-81-9
Record name Glycol dimercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(mercaptoacetate)
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Record name Glycol dimercaptoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032
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Record name Ethane-1,2-diyl bis(sulfanylacetate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene di(S-thioacetate)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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